molecular formula C26H33NO3 B4627938 cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B4627938
M. Wt: 407.5 g/mol
InChI Key: DYRJBNAMWAPRAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, compounds similar to the target molecule have been synthesized through reactions like acid-catalyzed condensation and cyclization, demonstrating the complexity of synthesizing such compounds (Yamuna et al., 2010).

Molecular Structure Analysis

Structural investigations reveal that related derivatives typically crystallize in specific space groups, with the molecular conformation being unaffected by substitution patterns. This suggests a stable molecular geometry that could be analogous to the target compound, highlighting its potential rigidity and defined conformation (Yamuna et al., 2010).

Chemical Reactions and Properties

Compounds with tert-butyl groups and similar structures have shown to undergo various chemical reactions, including transfer hydro-tert-butylation, indicating the reactivity of such molecules towards functional group transformations (Keess & Oestreich, 2017). These reactions are crucial for modifying the compound's properties for specific applications.

Physical Properties Analysis

The synthesis and characterization of related compounds often involve NMR, IR, MS, and X-ray crystallography, providing detailed insights into their physical properties. Such analyses are essential for understanding the compound's stability, crystallinity, and overall physical behavior (Yao et al., 2023).

Chemical Properties Analysis

The chemical properties of such compounds can be further elucidated through reactions like Michael-Wittig reactions, showcasing their capacity to form highly functionalized products. These reactions are indicative of the compound's chemical versatility and potential for further chemical modifications (Moorhoff, 1997).

Scientific Research Applications

Synthesis of Porphyrins and Tryptophan Derivatives

One application involves the synthesis of meso,β-propanoporphyrins from 4,5,6,7-tetrahydro-1H-indoles, utilizing a variation of the Knorr pyrrole condensation. This process is integral for the development of porphyrins with exocyclic rings, demonstrating the compound's role in synthesizing complex organic structures (Lash, 1998). Additionally, the compound is involved in the synthesis of conformationally constrained tryptophan derivatives, designed for use in peptide/peptoid conformation elucidation studies. These derivatives highlight its importance in studying peptide structures and interactions (Horwell et al., 1994).

Enantioselective Synthesis of α-Hydroxy Acids

The compound has been used as a chiral auxiliary in the enantioselective synthesis of α-hydroxy acids, showcasing its utility in producing chiral molecules with high optical purity. This application is significant in the synthesis of stereochemically complex pharmaceuticals and intermediates (Basavaiah & Krishna, 1995).

Drug Design and Photocatalytic Reactions

It is also involved in the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, following a sequential Ugi reaction and Staudinger/aza-Wittig cyclization. These processes are pivotal for new drug design, illustrating the compound's potential in medicinal chemistry applications (Lecinska et al., 2010).

Transfer Hydro-tert-Butylation

Moreover, cyclohexa-1,4-dienes with a tert-butyl group at C3, akin to the structural motifs found in the compound of interest, have been used in the transfer hydro-tert-butylation of alkenes. This represents a novel method for incorporating tertiary alkyl groups into carbon frameworks, relevant in synthetic organic chemistry (Keess & Oestreich, 2017).

properties

IUPAC Name

cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3/c1-16-23-21(27-24(16)25(29)30-20-8-6-5-7-9-20)14-18(15-22(23)28)17-10-12-19(13-11-17)26(2,3)4/h10-13,18,20,27H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRJBNAMWAPRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
cyclohexyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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